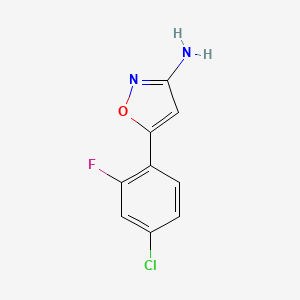
5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine typically involves the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This method is known for its high yield and regiospecificity . Another efficient method reported involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions, which is catalyst-free .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to minimize costs and environmental impact. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a more eco-friendly and efficient production method .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazoles with different functional groups.
Aplicaciones Científicas De Investigación
5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)isoxazol-3-amine
- 3-Amino-5-(4-fluorophenyl)isoxazole
- 3-(4-Fluorophenyl)isoxazol-5-amine
Uniqueness
5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Propiedades
Fórmula molecular |
C9H6ClFN2O |
|---|---|
Peso molecular |
212.61 g/mol |
Nombre IUPAC |
5-(4-chloro-2-fluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
Clave InChI |
WFGIXJJFGVWPLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)F)C2=CC(=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)

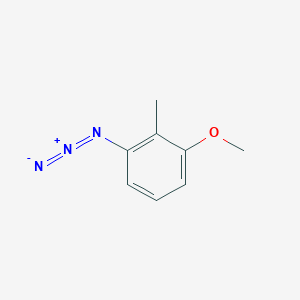

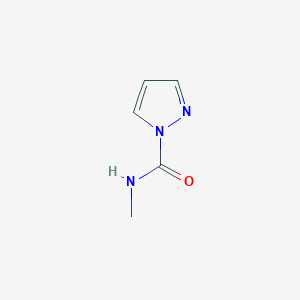
![tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15309673.png)
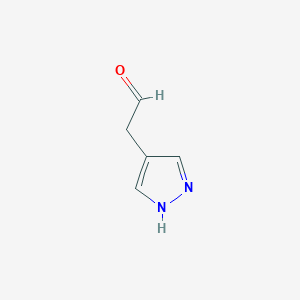

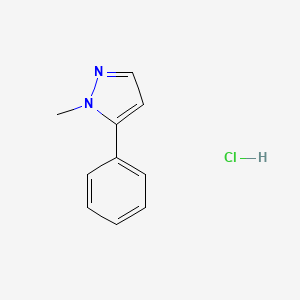
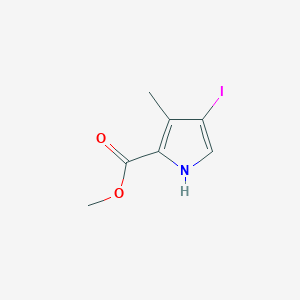


![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)
